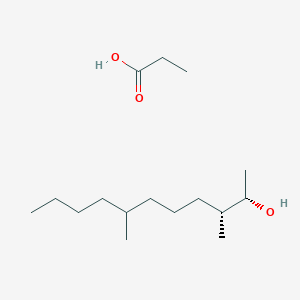
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid is an organic compound that features a unique combination of a secondary alcohol and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a corresponding ketone precursor using a chiral catalyst. The reaction conditions typically include a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a chiral rhodium complex. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a chiral catalyst to achieve high yields and enantioselectivity. The reaction is typically conducted in a continuous flow reactor to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Thionyl chloride in dichloromethane at room temperature.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products are the corresponding alkyl halides.
Scientific Research Applications
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid involves its interaction with specific molecular targets and pathways. The secondary alcohol group can form hydrogen bonds with enzymes, affecting their activity. The carboxylic acid group can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2,3-dibromo-3-phenylpropanoic acid
- (2R,3R)-2,3-dibromo-3-phenylpropanoic acid
- 3,7-dimethylundecanoic acid
Uniqueness
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
207351-70-0 |
|---|---|
Molecular Formula |
C16H34O3 |
Molecular Weight |
274.44 g/mol |
IUPAC Name |
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid |
InChI |
InChI=1S/C13H28O.C3H6O2/c1-5-6-8-11(2)9-7-10-12(3)13(4)14;1-2-3(4)5/h11-14H,5-10H2,1-4H3;2H2,1H3,(H,4,5)/t11?,12-,13+;/m1./s1 |
InChI Key |
SLAOPQSMGZESHU-VHBLZNKNSA-N |
Isomeric SMILES |
CCCCC(C)CCC[C@@H](C)[C@H](C)O.CCC(=O)O |
Canonical SMILES |
CCCCC(C)CCCC(C)C(C)O.CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


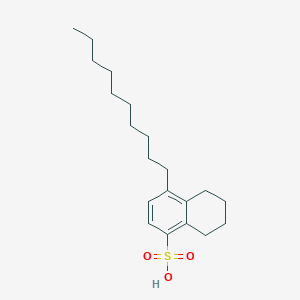
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)
![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)
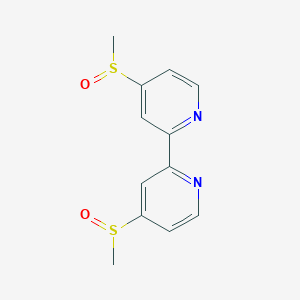
![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)
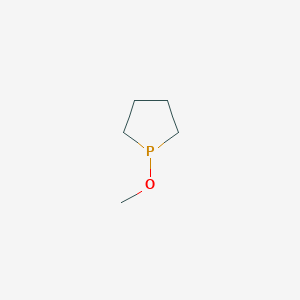
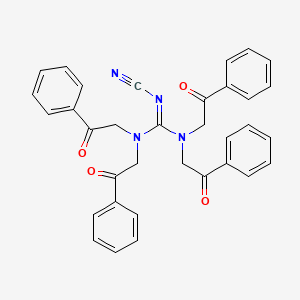
![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)

